2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide
Overview
Description
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide is a chemical compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and a dichlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carbon disulfide under basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole derivative with a suitable thiol reagent, such as thiourea, in the presence of a base.
Acylation Reaction: The final step involves the acylation of the benzodiazole derivative with 2,3-dichlorophenylacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the dichlorophenyl moiety using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated products, reduced dichlorophenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity towards its targets. The sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the dichlorophenyl moiety, which may result in different biological activities.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide: Contains a single chlorine atom, potentially altering its reactivity and binding properties.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide: Has a different substitution pattern on the phenyl ring, which may affect its chemical and biological properties.
Uniqueness
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of two chlorine atoms on the phenyl ring enhances its electron-withdrawing properties, potentially increasing its stability and binding affinity to molecular targets.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,3-dichlorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-9-4-3-7-12(14(9)17)18-13(21)8-22-15-19-10-5-1-2-6-11(10)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJPMAFABSBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.